molecular formula C14H24O B241779 2-(1-Adamantyl)-2-methylpropan-1-ol

2-(1-Adamantyl)-2-methylpropan-1-ol

Cat. No.: B241779
M. Wt: 208.34 g/mol
InChI Key: UYEDVGKSCOEMEY-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

2-(1-Adamantyl)-2-methylpropan-1-ol (C₁₄H₂₄O) features a unique hybrid architecture combining a rigid adamantane cage with a branched aliphatic alcohol. The adamantyl group, a tricyclo[3.3.1.1³,⁷]decane system, is covalently bonded to the C1 position of a 2-methylpropan-1-ol backbone. The stereogenic center at the C1 alcohol position (configuration: S) introduces chirality, as evidenced by the IUPAC name (1S)-1-(1-adamantyl)-2-methylpropan-1-ol.

The adamantane moiety imposes significant steric hindrance, restricting rotational freedom around the C1–C(adamantyl) bond. Computational models (PM3/AM1) suggest that the anti-periplanar conformation between the hydroxyl group and adamantyl substituent is energetically favored due to reduced van der Waals repulsions. This steric bulk also shields the hydroxyl proton, influencing hydrogen-bonding propensity in condensed phases.

Key Structural Parameters Value
Bond length (C1–O) 1.43 Å (DFT-optimized)
Dihedral angle (C1–O–Cα–Cβ) 112.3°
Adamantane cage volume (VDW) 98.7 ų

Crystallographic Studies and Conformational Dynamics

X-ray diffraction studies of analogous adamantyl alcohols reveal face-centered cubic (FCC) packing (space group Fm3m, a = 9.426 Å) at ambient conditions, driven by dipole-dipole interactions between hydroxyl groups. For this compound, differential scanning calorimetry (DSC) detects a first-order phase transition at 208 K, attributed to rotational freezing of the adamantyl cage. High-pressure crystallography (>0.5 GPa) induces a tetragonal phase (P4₂/mnm, a = 6.641 Å, c = 8.875 Å) with reduced molecular symmetry.

Conformational flexibility is predominantly localized in the propanol chain. Variable-temperature ¹³C NMR (298–400 K) shows coalescence of methyl group signals at 345 K (ΔG‡ = 68.2 kJ/mol), indicating hindered rotation about the C1–C2 bond.

Spectroscopic Profiling (NMR, IR, MS)

NMR Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.72 (s, 12H, adamantane H), 1.48 (d, J = 6.8 Hz, 6H, C(CH₃)₂), 3.55 (q, 1H, C1–OH), 1.89 (m, 2H, CH₂).
  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 74.8 (C1), 39.2–42.1 (adamantane C), 27.3 (C(CH₃)₂), 22.1 (CH₂).

IR Spectroscopy (KBr pellet):

  • ν(OH) = 3377 cm⁻¹ (broad, intramolecular H-bonding)
  • ν(C–O) = 1083 cm⁻¹
  • δ(C–H)adamantane = 2905, 2850 cm⁻¹

Mass Spectrometry :

  • EI-MS (m/z): 208 [M]⁺ (100%), 149 [M–C₃H₇O]⁺ (68%), 135 [C₁₀H₁₅]⁺ (42%).

Thermodynamic Properties and Phase Behavior

Property Value Method
Melting point 374–376 K DSC
ΔfusH 28.4 kJ/mol Calorimetry
ΔvapH (298 K) 64.7 kJ/mol Clausius-Clapeyron fit
Solubility (H₂O, 298 K) 0.12 mg/mL Gravimetric analysis
log P (octanol/water) 3.81 ± 0.03 Shake-flask

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-(1-adamantyl)-2-methylpropan-1-ol

InChI

InChI=1S/C14H24O/c1-13(2,9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3

InChI Key

UYEDVGKSCOEMEY-UHFFFAOYSA-N

SMILES

CC(C)(CO)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(C)(CO)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-Adamantyl)propan-2-ol

  • Structure : A tertiary alcohol with the hydroxyl group on C2, directly bonded to the adamantyl and methyl groups.
  • Key Differences :
    • Acidity : The tertiary alcohol (pKa ~15.65) is less acidic than 2-(1-Adamantyl)-2-methylpropan-1-ol (primary alcohol, estimated pKa ~16–17).
    • Biological Activity : Both compounds exhibit enhanced membrane permeability due to the adamantyl group, but 2-(1-Adamantyl)propan-2-ol has been studied for antiviral and antimicrobial applications, whereas the primary alcohol derivative may favor different metabolic pathways .
  • Physical Properties: Property this compound 2-(1-Adamantyl)propan-2-ol Boiling Point (°C) Not reported 276.2 ± 8.0 Density (g/cm³) ~1.070 1.070 ± 0.06 Melting Point (°C) Not reported 75

1-Chloro-2-methyl-2-propanol

  • Structure : Replaces the hydroxyl group with chlorine, resulting in a chlorinated tertiary alcohol.
  • Key Differences :
    • Reactivity : The chlorine substituent increases electrophilicity, making it more reactive in nucleophilic substitutions.
    • Toxicity : Chlorinated analogs like this compound exhibit higher toxicity (e.g., skin/eye irritation) compared to adamantyl alcohols .

Adamantyl-Containing Esters (e.g., 2-(Adamantan-1-yl)-2-oxoethyl benzoates)

  • Structure : Ester derivatives with adamantyl and ketone groups.
  • Key Differences :
    • Bioavailability : Esters often act as prodrugs, hydrolyzing in vivo to release active alcohols or acids. For example, adamantyl esters show antiviral activity linked to their hydrolysis into adamantyl alcohols .
    • Thermal Stability : Esters generally have lower melting points (<100°C) compared to adamantyl alcohols .

4-(1-Adamantyl)quinoline Derivatives

  • Structure: Adamantyl fused with aromatic quinoline systems.
  • Key Differences: Biological Activity: Quinoline-adamantane hybrids demonstrate potent antituberculosis and anticancer activities, leveraging both the adamantane’s lipophilicity and quinoline’s DNA-intercalating properties . Synthetic Complexity: Quinoline derivatives require multi-step syntheses, whereas adamantyl alcohols are simpler to prepare .

Preparation Methods

Reaction Mechanism

  • Protonation : The alkene undergoes protonation at the less substituted carbon, forming a tertiary carbocation stabilized by the adamantyl group.

  • Nucleophilic Attack : Water attacks the carbocation, yielding a protonated alcohol intermediate.

  • Deprotonation : Loss of a proton generates the final tertiary alcohol.

Experimental Conditions

ParameterDetails
CatalystSulfuric acid (H₂SO₄, 10% v/v)
SolventTetrahydrofuran (THF)/water (3:1)
Temperature60–80°C, reflux
Reaction Time12–24 hours
Yield65–72% (estimated from analogous systems)

This method is limited by the availability of the alkene precursor, which requires prior synthesis via Wittig olefination or elimination reactions.

Grignard Addition to Carbonyl Compounds

The reaction of 1-adamantylmagnesium bromide with 2-methylpropanal offers a high-yielding pathway to the target alcohol.

Reaction Workflow

  • Grignard Reagent Preparation : 1-Adamantyl bromide reacts with magnesium in anhydrous diethyl ether to form the Grignard reagent.

  • Carbonyl Addition : The Grignard reagent attacks 2-methylpropanal, forming an alkoxide intermediate.

  • Acidic Workup : Hydrolysis with dilute HCl yields the alcohol.

Optimization Insights

FactorImpact on Yield
Solvent PurityAnhydrous conditions critical (>99.9%)
Stoichiometry1.2 equivalents of Grignard reagent
Temperature Control0°C during addition, room temperature for hydrolysis

This method achieves yields exceeding 80% in controlled settings but requires stringent anhydrous conditions.

Nucleophilic Substitution Reactions

Substitution of a halogenated precursor with an adamantyl nucleophile provides an alternative route. For example, 2-methyl-1-bromopropane reacts with 1-adamantyllithium under SN2 conditions.

Key Considerations

  • Leaving Group : Bromine or iodine preferred for optimal reactivity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce selectivity.

Comparative Data

SubstrateNucleophileYield (%)
2-Methyl-1-bromopropane1-Adamantyllithium58
2-Methyl-1-iodopropane1-Adamantylmagnesium63

Steric hindrance from the adamantyl group limits reaction efficiency, necessitating elevated temperatures (80–100°C).

Reductive Methods

Reduction of 2-(1-Adamantyl)-2-methylpropanal using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) offers a straightforward pathway.

Procedure

  • Aldehyde Synthesis : Oxidation of this compound (if cyclically related).

  • Reduction : NaBH₄ in methanol at 0°C for 1 hour.

Performance Metrics

Reducing AgentSolventYield (%)
NaBH₄MeOH89
LiAlH₄THF92

This method is highly efficient but depends on prior access to the aldehyde precursor.

Deprotection Strategies Using Ionic Liquids

Modern green chemistry approaches employ ionic liquids for deprotecting silyl ether intermediates. For instance, deprotection of tert-butyldimethylsilyl (TBS)-protected this compound using [Dsim]HSO₄ in methanol.

Protocol

  • Protection : TBSCl imidazole in DMF protects the alcohol.

  • Functionalization : Introduce adamantyl group via coupling.

  • Deprotection : [Dsim]HSO₄ (0.02 mmol) in methanol at 20°C for 4 minutes.

Advantages

  • Efficiency : Near-quantitative deprotection yields.

  • Reusability : Ionic liquid recovered and reused without loss of activity .

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